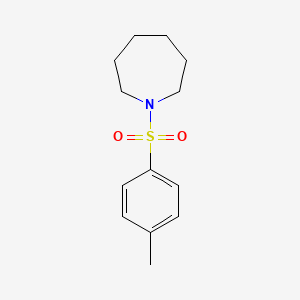![molecular formula C22H21N3O4 B11025421 N-[2-(1H-indol-1-yl)ethyl]-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11025421.png)
N-[2-(1H-indol-1-yl)ethyl]-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1H-indol-1-yl)ethyl]-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features an indole moiety, which is a common structural motif in many biologically active molecules, and a phthalimide group, which is often used in medicinal chemistry.
Preparation Methods
The synthesis of N-[2-(1H-indol-1-yl)ethyl]-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide typically involves the coupling of tryptamine derivatives with phthalimide derivatives. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include the use of dichloromethane as a solvent and may require mild heating to ensure complete reaction.
Chemical Reactions Analysis
N-[2-(1H-indol-1-yl)ethyl]-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, particularly targeting the carbonyl groups.
Substitution: The methoxyethyl group can be substituted under nucleophilic conditions, using reagents like sodium hydride and alkyl halides.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The indole moiety is known for its role in neurotransmitter activity, making this compound of interest in neurological studies.
Industry: It can be used in the development of new materials with specific electronic properties due to its unique structure.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-1-yl)ethyl]-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with various molecular targets. The indole moiety can interact with serotonin receptors, influencing neurotransmission. The phthalimide group can inhibit enzymes involved in inflammatory pathways, providing anti-inflammatory effects .
Comparison with Similar Compounds
Similar compounds include:
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound also features an indole moiety and is used for its anti-inflammatory properties.
N-[2-(1H-indol-3-yl)ethyl]-2-(6-methoxynaphthalen-2-yl)propanamide: Another indole derivative, known for its potential antiviral activity.
Properties
Molecular Formula |
C22H21N3O4 |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
N-(2-indol-1-ylethyl)-2-(2-methoxyethyl)-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C22H21N3O4/c1-29-13-12-25-21(27)17-7-6-16(14-18(17)22(25)28)20(26)23-9-11-24-10-8-15-4-2-3-5-19(15)24/h2-8,10,14H,9,11-13H2,1H3,(H,23,26) |
InChI Key |
QXDXUUMYMLCWKH-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NCCN3C=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1-methoxypropan-2-yl)-5-oxo-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11025343.png)
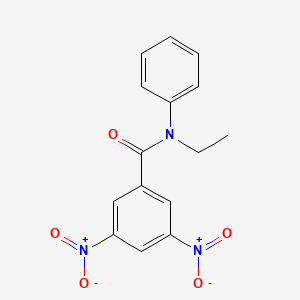
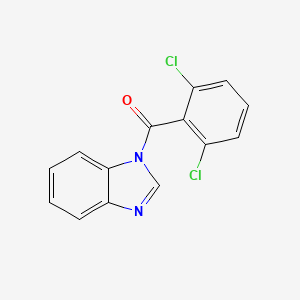
![N-[4-(octylsulfamoyl)phenyl]acetamide](/img/structure/B11025362.png)
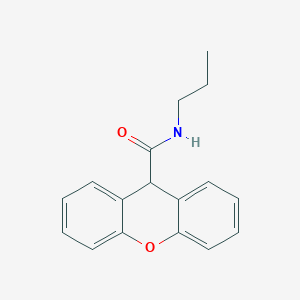
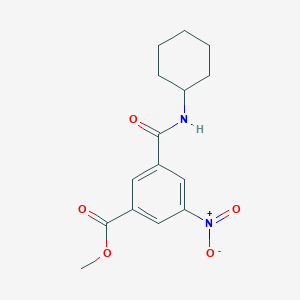
![4,5-dimethoxy-2-nitro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B11025375.png)
![3-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-[(5-methyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B11025376.png)
![1-(2,5-dimethoxyphenyl)-5-oxo-N-{4-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}pyrrolidine-3-carboxamide](/img/structure/B11025388.png)
![3-methyl-N-{[4-(2-{[(3-methylphenyl)carbonyl]amino}ethyl)phenyl]sulfonyl}benzamide](/img/structure/B11025389.png)
![N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B11025395.png)
![2-(butan-2-yl)-1,3-dioxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11025398.png)
![3,4,5-triethoxy-N-(pyridin-2-yl)-N-[(3,4,5-triethoxyphenyl)carbonyl]benzamide](/img/structure/B11025409.png)
